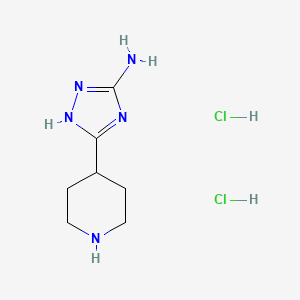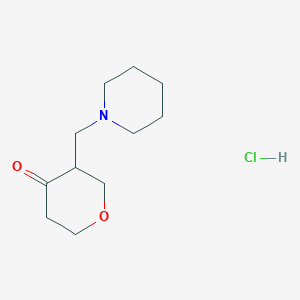
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride
Vue d'ensemble
Description
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride, also known as 3-Piperidin-1-ylmethyloxan-4-one hydrochloride or 3-PMOH, is a synthetic compound with a wide variety of applications in the pharmaceutical and biotechnology industries. It is a water-soluble compound that is used in the synthesis of drugs and other organic compounds. 3-PMOH is a versatile reagent that can be used in a variety of reactions, including the synthesis of peptides, amines, and other organic molecules. It is also used in the production of polymers, dyes, and other materials.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds is an important advancement in medicinal chemistry. These derivatives are synthesized through a straightforward two-step procedure that yields high overall yields, indicating the versatility of piperidine derivatives in drug discovery and development (Košak, Brus, & Gobec, 2014).
Spectroscopic Properties and Quantum Mechanical Study
- A detailed study on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques, alongside quantum chemical methods, reveals significant insights into the molecular structure and behavior of such compounds. This research underlines the importance of piperidine derivatives in the understanding of molecular interactions and properties (Devi, Bishnoi, & Fatma, 2020).
Crystal and Molecular Structure
- The study of 4-piperidinecarboxylic acid hydrochloride's crystal and molecular structure through single crystal X-ray diffraction and other spectroscopic methods provides valuable information on the conformational dynamics and interactions of piperidine derivatives. This contributes to the understanding of structural properties critical for the design of pharmaceutical compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis and Pharmacological Evaluation
- The convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist showcases the application of piperidine derivatives in the development of new therapeutic agents. This research highlights the strategic approaches to chemical synthesis that are essential for drug development and manufacturing (Cann et al., 2012).
Antifungal and Antibacterial Studies
- Piperidine derivatives have been explored for their potential biological activities, including antifungal and antibacterial effects. Research on N-substituted derivatives of piperidine compounds demonstrates moderate to strong activity against both Gram-negative and Gram-positive bacteria, underlining the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
3-(piperidin-1-ylmethyl)oxan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-7-14-9-10(11)8-12-5-2-1-3-6-12;/h10H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYBRZUYXERGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
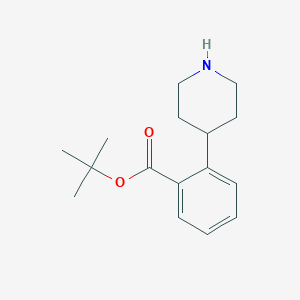
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
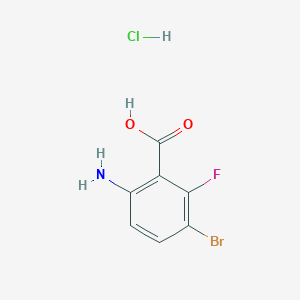
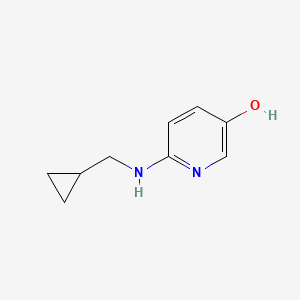
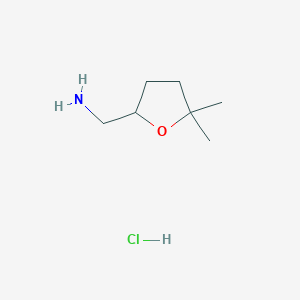
![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)
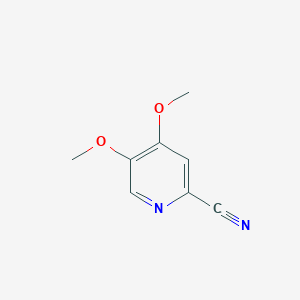
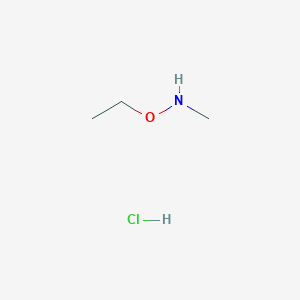
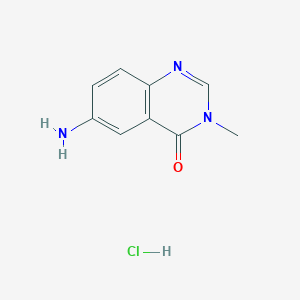
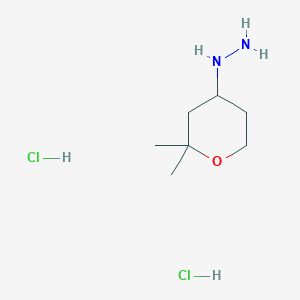
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
